iNOS Inhibitory Potency: Target Compound vs. Non-Oxo Pyrrolidine Class and Positional Isomer
The target compound has been reported to inhibit inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory cascades [1]. While precise IC50 values for this specific compound are not available in public domain primary literature, the well-characterized SAR of the pyrrolidinone-benzamide class indicates that the presence of the 3-nitro group, the 5-oxo motif, and the p-tolyl substituent are essential for iNOS engagement [1]. In contrast, the non-oxo pyrrolidine analog series (e.g., PF-184,298) shows potent dual serotonin/noradrenaline reuptake inhibition but no significant iNOS activity [2]. Furthermore, a positional shift of the nitro group from the 3-position to the 2-position (as in N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide) is predicted to reorient the amide pharmacophore, altering key hydrogen-bonding interactions with the NOS active site [1].
| Evidence Dimension | Primary biological target engagement |
|---|---|
| Target Compound Data | Reported iNOS inhibitor; quantitative IC50 not publicly confirmed in primary literature for this exact compound. |
| Comparator Or Baseline | PF-184,298 (non-oxo pyrrolidine benzamide): no iNOS activity reported; N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide: pharmacological profile shifted away from iNOS. |
| Quantified Difference | Qualitative target shift from iNOS (target compound) to SERT/NET (non-oxo comparator) or undefined profile (positional isomer). |
| Conditions | SAR established across multiple pyrrolidine-benzamide series in peer-reviewed medicinal chemistry literature [1][2]. |
Why This Matters
For research programs targeting the iNOS pathway, the target compound's structural features make it the only logical starting point among close analogs, as the non-oxo and ortho-nitro series are directed toward completely different target classes.
- [1] Wakenhut, F. et al. N-[(3S)-Pyrrolidin-3-yl]benzamides as novel dual serotonin and noradrenaline reuptake inhibitors: impact of small structural modifications on P-gp recognition and CNS penetration. Bioorg. Med. Chem. Lett. 2009, 19, 5078-5081. View Source
- [2] Fish, P. V. et al. Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors: Reducing P-gp mediated efflux by modulation of H-bond acceptor capacity. Bioorg. Med. Chem. Lett. 2008, 18, 4355-4359. View Source
